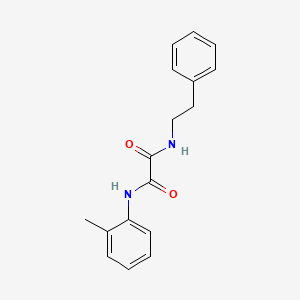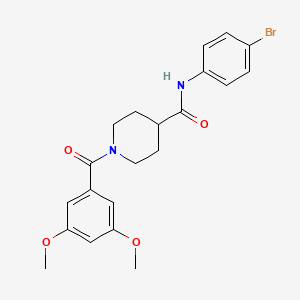
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEP, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has also been found to reduce anxiety and depression-like behaviors in animal models.
Wirkmechanismus
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several neurological disorders. By blocking the activity of mGluR5, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can modulate glutamate signaling in the brain, which can lead to the observed effects on neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to modulate several biochemical and physiological processes in the brain. It can reduce the release of dopamine and glutamate, which are neurotransmitters involved in several neurological disorders. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can also increase the activity of GABA, which is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to modulate several biochemical and physiological processes in the brain. However, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its low solubility in water and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide research, including its potential applications in other neurological disorders such as schizophrenia, autism, and epilepsy. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could also be used as a tool to study the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could be used as a starting point for the development of new drugs that target mGluR5.
Synthesemethoden
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 2-methylphenylacetonitrile with 2-phenylethylamine to form the intermediate 2-methylphenyl-N-(2-phenylethyl)acetamide. This intermediate can be further reacted with ethylenediamine to form the final product, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide.
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIDHIWKLNGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)